molecular formula C11H15ClN2O B112666 4-Amino-1-benzylpyrrolidin-2-one hydrochloride CAS No. 478832-05-2

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

Cat. No. B112666
M. Wt: 226.7 g/mol
InChI Key: BWOHUVMBCGXODG-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H14N2O•HCl . It has a molecular weight of 226.7 .


Molecular Structure Analysis

The molecular structure of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride consists of a pyrrolidin-2-one ring substituted with an amino group at the 4-position and a benzyl group at the 1-position .


Physical And Chemical Properties Analysis

4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a solid at room temperature . It has a molecular weight of 226.70 g/mol, and its exact mass and monoisotopic mass are 226.0872908 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Enzymatic and Biomimetic Studies

Research on copper-containing monooxygenases and their biomimetic models using substrates like 2-aminoindane suggests the potential for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in studying the stereochemistry of O-atom transfer reactions. Such studies are crucial for understanding enzymatic processes and designing biomimetic compounds with specific functionalities (Blain et al., 2002).

Radical Scavenging and Antioxidant Properties

Compounds structurally related to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, such as aminoxyl radicals, have been evaluated for their low toxicity and non-mutagenicity, suggesting potential applications in antioxidant studies. The radical scavenging properties of these compounds could be relevant in researching oxidative stress and its implications in various diseases (Sosnovsky, 1992).

Advanced Oxidation Processes

The degradation pathways and by-products of pharmaceutical compounds through advanced oxidation processes (AOPs) have been studied, indicating the potential of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in environmental chemistry research, especially in understanding the environmental fate and impact of pharmaceutical residues (Qutob et al., 2022).

Carcinogenic Potential Studies

The study of thiophene analogs of known carcinogens sheds light on the potential use of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride in cancer research, particularly in understanding the structural aspects that influence carcinogenicity. These insights can be instrumental in drug design and the assessment of drug safety (Ashby et al., 1978).

Pharmacological Properties

While not directly related to 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, studies on compounds like metoclopramide provide a framework for understanding the pharmacological properties and clinical uses of structurally similar compounds. Such research can inform the development of new drugs with improved efficacy and safety profiles (Pinder et al., 2012).

Safety And Hazards

The safety information for 4-Amino-1-benzylpyrrolidin-2-one hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-amino-1-benzylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHUVMBCGXODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594938
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

CAS RN

478832-05-2
Record name 2-Pyrrolidinone, 4-amino-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478832-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-benzylpyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpyrrolidin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In tetrahydrofuran (6 ml) was dissolved tert-butyl 1-benzyl-5-oxo-3-pyrrolidinylcarbamate (480 mg, 1.65 mmol), followed by adding thereto 4N-hydrogen chloride/dioxane (6.0 ml, 24 mmol), and the resulting mixture was stirred overnight at room temperature. After completion of the reaction, diethyl ether (35 ml) was added to the reaction solution, and the resulting mixture was stirred at room temperature for 30 minutes and the precipitate was collected by filtration. The precipitate was washed with diethyl ether and dried to obtain 4-amino-1-benzyl-2-pyrrolidinone hydrochloride (380 mg, 99%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
480 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

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